Arabinofuranosyluracil

Cytidine deaminase Enzyme kinetics Nucleoside metabolism

Arabinofuranosyluracil (Ara-U) is a specialized pyrimidine nucleoside with an inverted stereochemistry at the 2'-carbon, fundamentally altering its enzymatic recognition. It is the inactive deamination metabolite of cytarabine and is designated as Cytarabine EP Impurity A, the primary reference standard for pharmacopeial impurity profiling. Procure this ≥98% pure, traceable entity for stability-indicating HPLC methods and pharmacokinetic monitoring.

Molecular Formula C9H12N2O6
Molecular Weight 244.2 g/mol
CAS No. 40436-51-9
Cat. No. B3032727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArabinofuranosyluracil
CAS40436-51-9
Synonyms1 beta D Arabinofuranosyl Uracil
1-beta-D-Arabinofuranosyl Uracil
Ara U
Ara-U
Arabinofuranoside, Uracil
Arabinofuranosyluracil
Arabinoside, Uracil
Arabinosyluracil
Arauridine
NSC 68928
Sponguridine
Uracil Arabinofuranoside
Uracil Arabinoside
Uracil, 1-beta-D-Arabinofuranosyl
Molecular FormulaC9H12N2O6
Molecular Weight244.2 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)
InChIKeyDRTQHJPVMGBUCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arabinofuranosyluracil (CAS 40436-51-9) Product Procurement Baseline: Core Identity, Physicochemical Profile, and Primary Research Context


Arabinofuranosyluracil (Ara-U; CAS 40436-51-9), also designated as spongouridin or 1-β-D-arabinofuranosyluracil, is a pyrimidine nucleoside analog characterized by an arabinofuranose sugar moiety linked to uracil [1]. It is distinguished from ribofuranosyl-based nucleosides (e.g., uridine) by the inversion of stereochemistry at the 2′-carbon of the sugar ring. Computed properties include a molecular formula of C9H12N2O6, molecular weight of 244.20 g/mol, Topological Polar Surface Area (TPSA) of 119.00 Ų, and XLogP3 of -2.0 [2]. Ara-U occurs naturally in organisms including Homo sapiens and Apium graveolens and is primarily known as the inactive deamination metabolite of the antileukemic agent cytarabine (Ara-C), formed via cytidine deaminase [1].

Why Arabinofuranosyluracil (CAS 40436-51-9) Cannot Be Simply Substituted with Uridine or Other Pyrimidine Nucleoside Analogs in Enzymatic and Analytical Workflows


Substituting Arabinofuranosyluracil (Ara-U) with other pyrimidine nucleoside analogs—even structurally similar ones such as uridine or thymidine—introduces significant quantitative deviations in enzymatic susceptibility, metabolic fate, and analytical retention behavior. Ara-U possesses the arabinose configuration (2′-epimer of ribose) which fundamentally alters its recognition by key metabolic enzymes. Specifically, Ara-U serves as a substrate for cytidine deaminase (CDA) with distinct kinetic parameters and is cleaved by uridine phosphorylase with a markedly different catalytic efficiency compared to its ribosyl counterparts [1][2]. Furthermore, in clinical and pharmaceutical contexts, Ara-U is the principal inactive metabolite of cytarabine (Ara-C) and a listed impurity in cytarabine monographs (Cytarabine EP Impurity A); generic substitution with other uracil nucleosides would invalidate impurity profiling, stability-indicating HPLC methods, and pharmacokinetic monitoring . These enzyme- and matrix-specific behavioral differences mean that Ara-U must be procured and deployed as a distinct, traceable chemical entity rather than an interchangeable nucleoside.

Arabinofuranosyluracil (CAS 40436-51-9): Quantified Differentiation Evidence for Scientific Selection and Procurement


Arabinofuranosyluracil (Ara-U) as a Cytidine Deaminase (CDA) Substrate: Kinetic Differentiation from Cytarabine

Arabinofuranosyluracil (Ara-U) is the direct deamination product of cytarabine (Ara-C) catalyzed by cytidine deaminase (CDA). While Ara-C is the primary substrate, Ara-U itself is not further deaminated, representing a terminal metabolic product. This defines a critical functional difference: Ara-U serves as an endpoint for monitoring CDA activity and Ara-C inactivation, whereas Ara-C represents the active, convertible precursor. The kinetic parameters of human and canine CDA with respect to Ara-C and related analogs establish Ara-U as the specific, quantifiable output of the CDA reaction [1].

Cytidine deaminase Enzyme kinetics Nucleoside metabolism

Arabinofuranosyluracil (Ara-U) Differential Susceptibility to Uridine Phosphorylase Cleavage Relative to Uridine

Uridine phosphorylase catalyzes the phosphorolytic cleavage of Ara-U, but with substantially lower catalytic efficiency compared to uridine. In Escherichia coli, the reaction requires relatively high substrate concentrations to proceed appreciably. Both the Km (Michaelis constant) and Vmax values for Ara-U cleavage have been determined, demonstrating that Ara-U is a poorer substrate than uridine for this enzyme [1]. Additionally, recombinant E. coli uridine phosphorylase (UP) and thymidine phosphorylase (TP) both accept Ara-U as a substrate for phosphorolysis to produce α-D-arabinofuranose-1-phosphate, a key intermediate for enzymatic nucleoside synthesis [2].

Uridine phosphorylase Nucleoside stability Enzymatic cleavage

Arabinofuranosyluracil (Ara-U) as a Critical Starting Material for Cytarabine (Ara-C) Synthesis: Patented Process Differentiation

Arabinofuranosyluracil (Ara-U) is not merely a metabolite but a key starting material in the industrial synthesis of cytarabine (Ara-C), the first-line antileukemic agent. Patented processes describe the conversion of Ara-U to Ara-C via treatment with hexamethyldisilazane and a C1-C3 acylamide under reduced pressure and heating conditions (130-140°C, 8-18 bar), followed by purification on acidic resin to obtain high-yield product [1]. This establishes Ara-U as a direct precursor to a high-value active pharmaceutical ingredient (API), a role that structurally related nucleosides such as uridine or thymidine cannot fulfill without extensive additional synthetic steps.

Nucleoside synthesis Cytarabine manufacturing Pharmaceutical intermediates

Arabinofuranosyluracil (Ara-U) as a Pharmacopeial Impurity Reference Standard for Cytarabine Quality Control

Arabinofuranosyluracil (Ara-U) is designated as Cytarabine EP Impurity A in European Pharmacopoeia monographs. Its quantification is required for cytarabine drug substance and drug product release testing, stability studies, and regulatory compliance. Ara-U can be separated from Ara-C and other nucleoside analogs using reverse-phase HPLC with methods that achieve baseline resolution, enabling precise quantification of this specific impurity [1]. As the primary deamination impurity of cytarabine, Ara-U serves as a critical marker of drug degradation and manufacturing process control.

Pharmaceutical impurity Quality control Cytarabine monograph

Arabinofuranosyluracil (Ara-U) Plasma Pharmacokinetics in Acute Myeloid Leukemia Patients: Quantitative Reference Data for Clinical Monitoring

In a pharmacological study of modified intermediate-dose cytarabine (Ara-C) therapy in patients with acute myeloid leukemia, the plasma concentration of Ara-U reached a peak (Cmax) of 139.8 ± 40.0 µM and exhibited an elimination half-life (t1/2) of 277 ± 76 min [1]. These values establish quantitative benchmarks for Ara-U exposure during Ara-C therapy. Approximately 60% of the administered Ara-C dose was recovered in urine, predominantly as Ara-U, within 12 hours [1]. These data are specific to the clinical context of Ara-C administration and are not applicable to other uracil nucleosides.

Pharmacokinetics Acute myeloid leukemia Cytarabine metabolism

Arabinofuranosyluracil (CAS 40436-51-9): Verified Application Scenarios for Scientific and Industrial Use


Analytical Reference Standard for Cytarabine Impurity Profiling and Stability-Indicating HPLC Method Validation

Arabinofuranosyluracil (Ara-U) is designated as Cytarabine EP Impurity A and serves as the primary reference standard for quantifying cytarabine degradation products in pharmaceutical quality control. HPLC methods using reverse-phase columns (e.g., Nucleosil C18) with UV detection can achieve baseline separation of Ara-U from Ara-C, cytidine, uridine, and deoxyuridine, enabling precise quantification of Ara-U as an impurity [1]. Procurement of high-purity Ara-U (≥98% by HPLC) is essential for compliance with pharmacopeial monograph requirements, stability-indicating method validation, and batch release testing in cytarabine manufacturing.

Starting Material for Industrial Synthesis of Cytarabine (Ara-C) Active Pharmaceutical Ingredient

Patented manufacturing processes use Arabinofuranosyluracil (Ara-U) as the direct precursor to cytarabine (Ara-C). The conversion involves treatment with hexamethyldisilazane and a C1-C3 acylamide under reduced pressure at elevated temperatures (130-140°C, 8-18 bar), followed by acidic resin purification to yield high-purity Ara-C [1]. This application is exclusive to Ara-U among readily available pyrimidine nucleosides; alternative starting materials would require multi-step synthetic routes involving sugar moiety reconstruction and stereochemical control. Ara-U procurement supports both research-scale and industrial-scale cytarabine production.

Substrate for Enzymatic Nucleoside Phosphorylase Assays and Biocatalytic Nucleoside Synthesis

Arabinofuranosyluracil (Ara-U) serves as a characterized substrate for uridine phosphorylase (UP) and thymidine phosphorylase (TP) from E. coli, with established Km and Vmax values that differ quantitatively from uridine [1]. This makes Ara-U a valuable tool for studying enzyme specificity and for use as a pentofuranose donor in the enzymatic synthesis of purine nucleosides. Recombinant UP and TP catalyze the phosphorolysis of Ara-U to produce α-D-arabinofuranose-1-phosphate, which can subsequently be coupled with purine bases to generate arabinofuranosyl-purine nucleosides of potential therapeutic interest . This biocatalytic application leverages the unique stereochemistry of Ara-U, which uridine cannot provide.

Clinical Pharmacokinetic Monitoring Marker for Cytarabine (Ara-C) Therapy in Leukemia Patients

In clinical pharmacology studies of cytarabine therapy for acute myeloid leukemia, monitoring plasma and cerebrospinal fluid concentrations of Arabinofuranosyluracil (Ara-U) provides essential information on drug metabolism, clearance, and systemic exposure. Ara-U achieves peak plasma concentrations of approximately 139.8 ± 40.0 µM with a half-life of 277 ± 76 min following intermediate-dose Ara-C administration (1 g/m², 1-h IV infusion) [1]. As the major inactive metabolite representing ~60% of urinary recovery within 12 hours, Ara-U serves as a quantitative biomarker of Ara-C inactivation and total drug exposure. This application requires authentic Ara-U as a calibration standard for HPLC or LC-MS/MS analytical methods used in therapeutic drug monitoring and clinical pharmacokinetic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arabinofuranosyluracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.